![molecular formula C15H20N4O2S B2705860 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide CAS No. 2097902-19-5](/img/structure/B2705860.png)
3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is a synthetic organic compound that features a triazole ring, a phenylsulfanyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Phenylsulfanyl Group:
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
Biologically, 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide has shown potential as an antifungal agent due to the presence of the triazole ring, which is known to inhibit fungal cytochrome P450 enzymes.
Medicine
In medicine, this compound is being explored for its anticancer properties. The phenylsulfanyl group and the triazole ring contribute to its ability to interfere with cellular processes in cancer cells, potentially leading to apoptosis.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide involves its interaction with specific molecular targets. In antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. In anticancer applications, it may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Sulfanilamide: Contains a sulfonamide group, similar to the phenylsulfanyl group in terms of reactivity.
Uniqueness
3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide is unique due to the combination of its functional groups, which confer both antifungal and anticancer properties. The presence of the phenylsulfanyl group distinguishes it from other triazole compounds, potentially offering different pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-15(6-11-22-14-4-2-1-3-5-14)17-7-9-21-10-8-19-13-16-12-18-19/h1-5,12-13H,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFTYWENRLYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
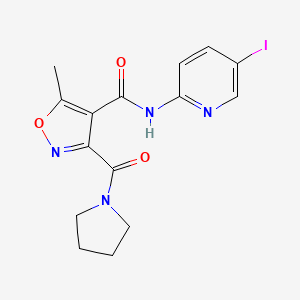
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2705779.png)
![methyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2705781.png)
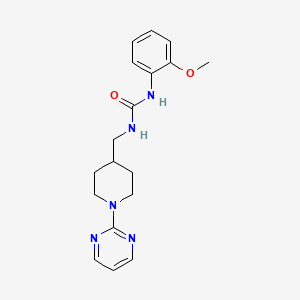
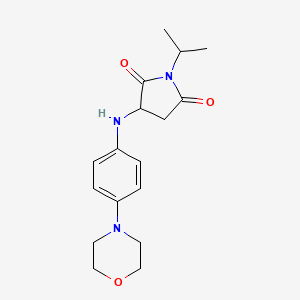
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2705785.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)
![1'-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,4'-bipiperidine](/img/structure/B2705788.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2705790.png)
![7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B2705794.png)
![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)
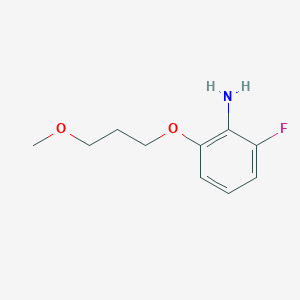
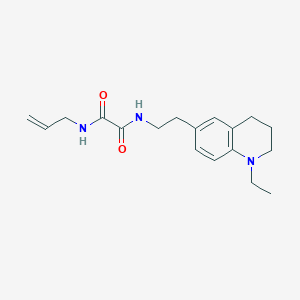
![1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2705798.png)
